molecular formula C10H14BrNOS B2744774 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol CAS No. 864389-17-3

1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol

Cat. No.: B2744774
CAS No.: 864389-17-3
M. Wt: 276.19
InChI Key: LNSSPVKIHXVLFF-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is a chemical compound with the molecular formula C10H14BrNOS and a molecular weight of 276.19326 g/mol . This compound features a piperidine ring substituted with a bromothiophene moiety and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The bromothiophene moiety allows for interactions with various enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNOS/c11-10-4-3-9(14-10)7-12-5-1-2-8(13)6-12/h3-4,8,13H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSSPVKIHXVLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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